4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[4-[(1E)-2-phenyldiazenyl]-1-naphthalenyl]-
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Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole ring, followed by the introduction of various substituents. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and diazonium salts. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its specific substituents and structural configuration, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1322265-68-8 |
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Molecular Formula |
C27H19ClN4O2 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-phenyldiazenylnaphthalen-1-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C27H19ClN4O2/c1-17-25(26(32-34-17)21-13-7-8-14-22(21)28)27(33)29-23-15-16-24(20-12-6-5-11-19(20)23)31-30-18-9-3-2-4-10-18/h2-16H,1H3,(H,29,33) |
InChI Key |
XBRGIZAAGJNOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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